4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde
CAS No.: 1311866-86-0
Cat. No.: VC7485931
Molecular Formula: C19H24N2O3
Molecular Weight: 328.412
* For research use only. Not for human or veterinary use.
![4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde - 1311866-86-0](/images/structure/VC7485931.png)
Specification
CAS No. | 1311866-86-0 |
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Molecular Formula | C19H24N2O3 |
Molecular Weight | 328.412 |
IUPAC Name | 4-[4-(2-cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde |
Standard InChI | InChI=1S/C19H24N2O3/c22-14-16-5-7-17(8-6-16)19(24)21-11-9-20(10-12-21)18(23)13-15-3-1-2-4-15/h5-8,14-15H,1-4,9-13H2 |
Standard InChI Key | LUDIADUIMOOSBO-UHFFFAOYSA-N |
SMILES | C1CCC(C1)CC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C=O |
Introduction
The compound 4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde is a synthetic organic molecule with potential applications in medicinal chemistry. It features a piperazine core, a cyclopentylacetyl group, and a benzaldehyde moiety. This structural composition suggests it may serve as a precursor or active compound in drug design, particularly for therapeutic agents targeting specific biological pathways.
Structural Characteristics
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The compound contains a piperazine ring, which is often associated with pharmacological activity due to its ability to interact with biological receptors.
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The cyclopentylacetyl group adds hydrophobicity, which can influence membrane permeability and bioavailability.
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The benzaldehyde moiety introduces reactivity, enabling further chemical modifications or interactions with biological targets.
Synthesis Pathways
The synthesis of this compound typically involves:
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Acetylation of piperazine: Introducing the cyclopentylacetyl group to the nitrogen atom of piperazine.
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Amide bond formation: Coupling the modified piperazine with an aromatic aldehyde derivative.
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Purification and characterization: Using methods like recrystallization, NMR spectroscopy, and mass spectrometry to confirm the structure.
Medicinal Chemistry
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The compound's structure suggests possible activity as a modulator of central nervous system (CNS) receptors due to the piperazine core.
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It may also act as an intermediate in the development of drugs targeting metabolic or inflammatory pathways.
Biological Evaluation
Preliminary studies on similar compounds indicate:
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Antimicrobial properties: Piperazine derivatives often exhibit antibacterial or antifungal activity.
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CNS Activity: Piperazine-containing molecules are explored for their potential in treating neurological disorders like anxiety or depression.
Research Findings on Related Compounds
While specific data for this compound is limited, studies on structurally similar molecules provide insights:
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Compounds with benzaldehyde groups have shown promise in enzyme inhibition studies.
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Cyclopentyl-modified drugs often demonstrate improved pharmacokinetics due to enhanced lipophilicity.
Data Table: Comparison with Analogous Compounds
Compound | Activity/Use Case | IC (where applicable) |
---|---|---|
4-[4-(Cyclopropyl)piperazine-carbonyl]benzaldehyde | Anti-inflammatory potential | N/A |
Bis(spiropyrazolone)cyclopropanes | Anti-leishmanial activity | ~0.15 µM |
ML352 | Choline transporter inhibitor | Potent |
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